molecular formula C21H25N3 B14219893 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole CAS No. 827326-44-3

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B14219893
CAS No.: 827326-44-3
M. Wt: 319.4 g/mol
InChI Key: WPTJQRPJBCUVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their significant biological activities, while piperazine derivatives are widely used in pharmaceuticals due to their diverse therapeutic properties .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine moiety enhances its pharmacokinetic properties, making it a valuable compound for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole lies in its dual functionality, combining the biological activity of indole derivatives with the pharmacokinetic advantages of piperazine derivatives. This makes it a promising candidate for various scientific and medical applications .

Properties

CAS No.

827326-44-3

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H25N3/c1-16-6-5-9-21(17(16)2)24-12-10-23(11-13-24)15-18-14-22-20-8-4-3-7-19(18)20/h3-9,14,22H,10-13,15H2,1-2H3

InChI Key

WPTJQRPJBCUVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CNC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.